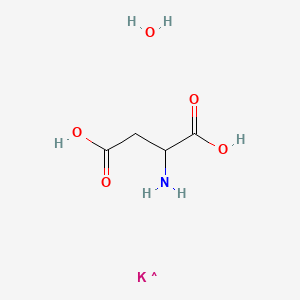
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a pyrrolidinone ring and a butanedioate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the reaction of maleic anhydride with ammonia, followed by cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as a biochemical probe and as a tool for studying enzyme mechanisms.
Medicine: Research has explored its potential as a precursor for developing new drugs, particularly in the treatment of neurological disorders and cancer.
Comparación Con Compuestos Similares
Similar Compounds
Diroximel fumarate: A prodrug form of monomethyl fumarate, used in the treatment of multiple sclerosis.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in improving monoclonal antibody production.
Uniqueness
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H18N2O8 |
|---|---|
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C17H18N2O8/c1-25-16(23)12(9-15(22)27-19-13(20)7-8-14(19)21)18-17(24)26-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,24) |
Clave InChI |
PKRDCYKLERFBCM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)

![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)


![4-[(t-Butoxycarbonyl)(aminomethyl)]phenol](/img/structure/B12321530.png)

![2-[4-[(Z)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12321538.png)
